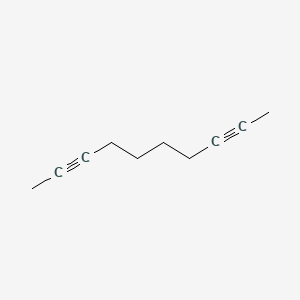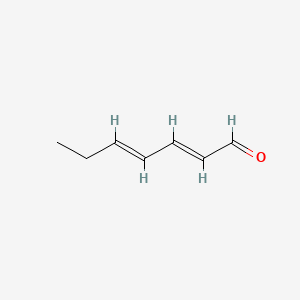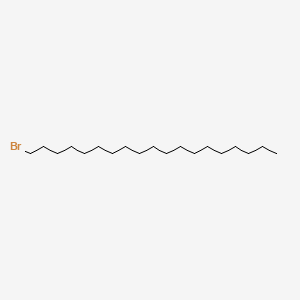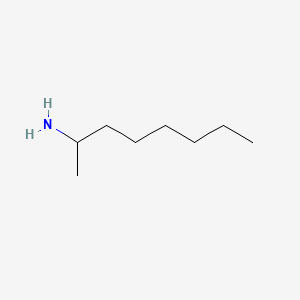
2-Aminooctane
Vue d'ensemble
Description
2-Aminooctane, also known as (S)-2-Aminooctane, is a chemical compound with the molecular formula C8H19N . It has a molecular weight of 129.24 .
Synthesis Analysis
Amines, such as 2-Aminooctane, can be synthesized through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another method involves the S N 2 alkylation of ammonia or an alkylamine with an alkyl halide . The reaction of 1-bromooctane with a twofold excess of ammonia leads to a mixture containing octylamine .
Molecular Structure Analysis
The molecular structure of 2-Aminooctane consists of a chain of eight carbon atoms with an amine group attached to the second carbon atom . The linear formula is CH3(CH2)5CH(NH2)CH3 .
Chemical Reactions Analysis
Amines, including 2-Aminooctane, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Physical And Chemical Properties Analysis
2-Aminooctane is a clear liquid with a refractive index of 1.4235 . It has a boiling point of 165 °C and a density of 0.771 g/mL at 25 °C . It has a melting point of 11.43°C .
Applications De Recherche Scientifique
Medicine: Chiral Synthesis of Pharmaceuticals
2-Aminooctane, particularly in its enantiomerically pure form, is used in the synthesis of chiral drugs. The compound’s ability to introduce chirality is crucial for creating medications that are more effective and have fewer side effects due to their specific interactions with biological targets .
Industrial Processes: Solvent and Intermediate
In industrial chemical processes, 2-Aminooctane serves as a solvent and an intermediate in the production of dyes, resins, and other polymers. Its non-polar nature allows it to dissolve various organic compounds effectively .
Environmental Science: Pollutant Bioremediation
Research in environmental science has explored the use of 2-Aminooctane in bioremediation processes. Its structural properties can help in the breakdown or sequestration of environmental pollutants, aiding in the detoxification of contaminated sites .
Materials Science: Synthesis of Advanced Materials
2-Aminooctane is involved in the synthesis of advanced materials, such as smart polymers and surface coatings. Its long carbon chain can be functionalized to alter surface properties, contributing to the development of materials with specific desired characteristics .
Analytical Chemistry: Chromatography
In analytical chemistry, 2-Aminooctane is used as a stationary phase in gas chromatography. Its stable physicochemical properties help in the separation and analysis of complex mixtures, providing valuable insights into the composition of samples .
Biochemistry Research: Enzyme Substrate
In biochemistry, 2-Aminooctane acts as a substrate for various enzymes. Studying its interactions with enzymes helps researchers understand metabolic pathways and enzyme kinetics, which is fundamental for the development of new biochemical assays .
Synthetic Chemistry: Amine Protection
2-Aminooctane is used as an amine protecting group in synthetic chemistry. Protecting the amine group is essential for controlling reactions and preventing unwanted side reactions during complex organic syntheses .
Catalysis: Ligand for Transition Metals
Lastly, 2-Aminooctane can act as a ligand for transition metals in catalytic systems. Its ability to coordinate with metals is utilized in catalysis to accelerate chemical reactions, which is pivotal in creating efficient industrial processes .
Safety and Hazards
2-Aminooctane is classified as a flammable liquid and vapor. It is toxic if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Mécanisme D'action
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminooctane. For example, factors such as pH and temperature could potentially affect the stability of the compound. Additionally, the presence of other substances could influence its efficacy through competitive or non-competitive interactions .
Propriétés
IUPAC Name |
octan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNJMZWGSCKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022103 | |
| Record name | 2-Octanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminooctane | |
CAS RN |
693-16-3 | |
| Record name | (±)-2-Octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylheptylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03DJ7LZBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-Aminooctane?
A1: 2-Aminooctane is a branched alkylamine with the molecular formula C8H19N. While the provided abstracts do not contain specific spectroscopic data, its structure can be inferred. It comprises an eight-carbon chain with an amine (-NH2) group attached to the second carbon atom.
Q2: How does the chain length of 2-alkylamines influence their volumetric properties?
A2: Research on the volumetric properties of 2-Aminooctane and 2-Aminobutane reveals that increasing the alkyl chain length leads to a decrease in density. [] This trend can be attributed to the weaker intermolecular forces present in longer alkyl chains, resulting in a less compact arrangement of molecules.
Q3: Can 2-Aminooctane be used to modify the properties of nanomaterials?
A3: Yes, research demonstrates that 2-Aminooctane can function as a chiral ligand in post-synthetic modifications of Cesium lead bromide (CsPbBr3) perovskite nanoparticles. [] This interaction induces chirality in the nanoparticles, leading to changes in their electronic states and optical properties, specifically, the emergence of Cotton effects in the NP first exciton transition. []
Q4: How does the solvent environment affect the assembly of molecules containing 2-Aminooctane?
A4: Studies using a 2-Aminooctane-functionalized naphthalenediimide (NDI) derivative show that solvent choice significantly influences its self-assembly behavior. [] Employing a solvent displacement method, where a good solvent is rapidly dispersed into a poor solvent, leads to the formation of NDI assemblies with varying sizes, shapes, and aggregation states. [] This highlights the significant role of solvent interactions in directing the hierarchical assembly of molecules containing 2-Aminooctane.
Q5: Are there any documented applications of 2-Aminooctane in drug discovery?
A5: While the provided abstracts don't directly focus on drug discovery using 2-Aminooctane, one study describes its use as part of a larger molecule. [] Researchers synthesized 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes], incorporating a bicyclic structure containing 2-Aminooctane, as potential α7 nicotinic acetylcholine receptor agonists. [] This suggests the potential of 2-Aminooctane as a building block in medicinal chemistry.
Q6: What analytical techniques are employed to study 2-Aminooctane and its derivatives?
A6: The provided research utilizes a variety of analytical methods to characterize 2-Aminooctane and its derivatives. These include density measurements using a vibrating tube densimeter, [] microscopic imaging techniques like SEM and TEM, [] spectroscopic methods such as UV-vis and fluorescence spectroscopy, [] and electrochemistry to explore I–V characteristics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



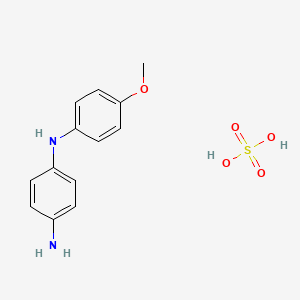
![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)

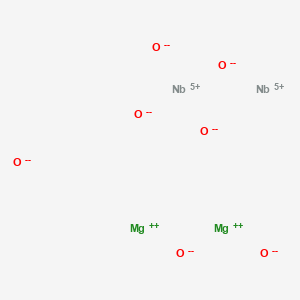


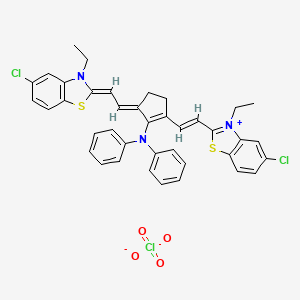
![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)

